2-Iodobenzylzinc bromide is a versatile organometallic compound that has found applications in various fields of chemistry and medicine. It is particularly useful in the synthesis of biologically active molecules and in the field of imaging for diagnostic purposes. The compound's reactivity and ability to form stable complexes with other elements make it a valuable tool in organic synthesis and pharmaceutical research.
In the medical field, derivatives of 2-Iodobenzylzinc bromide, such as iodobenzamide (IBZM), have been used in imaging studies. Specifically, iodine-123-labelled IBZM has been utilized in Phase I clinical studies for single-photon emission tomography (SPECT) imaging of CNS D-2 dopamine receptors in humans. The studies demonstrated specific localization in the basal ganglia of the brain, with minimal radiation dosimetry, indicating the safety and potential of this agent for human diagnostic applications1.
In organic chemistry, 2-Iodobenzylzinc bromide serves as a key intermediate in the synthesis of biologically active compounds. A notable example is the palladium-catalyzed one-pot synthesis of 2-substituted 1,5-dihydrobenzo[e][1,2,4]oxadiazepines from corresponding (E)-amidoximes and o-iodobenzyl bromide. This method has led to the creation of compounds with high activity against cancer cell lines such as HT-1080 and MG-22A, showcasing the potential of 2-Iodobenzylzinc bromide in the development of new anticancer agents2.
Furthermore, 2-Iodobenzylzinc bromide has been used in the radiolabelling of biologically important molecules. The radioiodination of 4-trimethylsilylbenzyl bromide with I-125 and I-123 iodide ion produces high specific activity 4-[I-125 or I-123]iodobenzyl bromide. This radiolabelled alkylating agent can be reacted with various nucleophiles to generate radiolabelled quaternary ammonium and phosphonium salts, which are important in the study of biological processes and drug development4.
The mechanism of action of 2-Iodobenzylzinc bromide involves its role as a reagent in the formation of carbon-zinc bonds. In the context of arylzincates bearing a leaving group at the benzylic position, 2-Iodobenzylzinc bromide participates in a novel 1,2-migration process. This migration is part of a three-component coupling reaction that includes p-iodobenzyl derivatives, trialkylzincates, and electrophiles, leading to the synthesis of functionalized p-substituted benzenes3. The reaction proceeds through an initial iodine/zinc exchange, followed by the coupling with various electrophiles such as aldehydes, ketones, and acyl chlorides to yield a diverse array of products.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: